molecular formula C4H7NOS B15308035 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile

Cat. No.: B15308035
M. Wt: 117.17 g/mol
InChI Key: ZZCDCSOYEKXMGS-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C4H7NOS It is characterized by the presence of a nitrile group (-CN) and a hydroxyethylthio group (-SCH2CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetonitrile with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:

ClCH2CN+HSCH2CH2OHHOCH2CH2SCH2CN+HCl\text{ClCH}_2\text{CN} + \text{HSCH}_2\text{CH}_2\text{OH} \rightarrow \text{HOCH}_2\text{CH}_2\text{SCH}_2\text{CN} + \text{HCl} ClCH2​CN+HSCH2​CH2​OH→HOCH2​CH2​SCH2​CN+HCl

The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the hydrochloric acid (HCl) formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)sulfanyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethylthio group can form hydrogen bonds or engage in other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)thio]acetic acid
  • 2-[(2-Hydroxyethyl)thio]ethanol
  • 2-[(2-Hydroxyethyl)thio]propionitrile

Uniqueness

2-[(2-Hydroxyethyl)sulfanyl]acetonitrile is unique due to the presence of both a nitrile group and a hydroxyethylthio group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)acetonitrile

InChI

InChI=1S/C4H7NOS/c5-1-3-7-4-2-6/h6H,2-4H2

InChI Key

ZZCDCSOYEKXMGS-UHFFFAOYSA-N

Canonical SMILES

C(CSCC#N)O

Origin of Product

United States

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